![molecular formula C22H19N5O3S B459436 methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 354554-90-8](/img/structure/B459436.png)
methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis of the Compound
The compound can be synthesized through a multicomponent reaction involving various reagents. A typical synthesis involves the reaction of 3-cyano-4,6-dimethylpyridine with sulfanyl compounds and other reactants under mild conditions to yield the desired pyran derivative. The synthesis has been reported to achieve high yields and purity, making it a viable candidate for further biological evaluation .
Biological Activity
Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to methyl 6-amino-5-cyano derivatives have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin and topotecan .
Antifungal Activity:
The compound's antifungal potential has also been investigated. It has been tested against multiple strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a common antifungal agent. The mechanism of action appears to involve interaction with key enzymes in the fungal growth pathway, particularly CYP51 .
Anti-inflammatory Properties:
In addition to its anticancer and antifungal activities, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives have been reported as significantly lower than those for traditional anti-inflammatory drugs such as diclofenac and celecoxib .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Reference Compound | IC50/MIC Values |
---|---|---|---|
Anticancer | PC-3 (Prostate Cancer) | Topotecan | IC50 < 10 µM |
SK-LU-1 (Lung Cancer) | Cisplatin | IC50 < 10 µM | |
Antifungal | Candida spp. | Fluconazole | MIC ≤ 16 µg/mL |
Anti-inflammatory | COX-1/COX-2 | Celecoxib | IC50 = 23.8 - 42.1 µM |
Case Studies
-
Cytotoxicity in Cancer Cell Lines:
A study evaluated the cytotoxic effects of methyl 6-amino derivatives on lung and prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations lower than those required for conventional treatments . -
Antifungal Efficacy Against Candida:
In vitro tests against various Candida species revealed that the compound exhibited potent antifungal activity, with MIC values indicating effectiveness comparable to established antifungal therapies . -
Inhibition of COX Enzymes:
Research on anti-inflammatory properties demonstrated that certain derivatives of the compound effectively inhibited COX enzymes at low concentrations, suggesting potential for use in treating inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the pyran scaffold. For instance, derivatives of 4H-pyran have been shown to inhibit cell proliferation in colorectal cancer models (HCT-116 cells). Specifically, certain derivatives demonstrated significant cytotoxicity with low IC50 values, indicating their potential as effective chemotherapeutic agents .
Antibacterial and Antioxidant Properties
Compounds featuring the 4H-pyran structure have also been evaluated for antibacterial and antioxidant activities. Derivatives were found to inhibit various Gram-positive bacteria and showed strong DPPH scavenging capabilities, suggesting their utility in developing new antimicrobial agents . The ability to scavenge free radicals positions these compounds as candidates for addressing oxidative stress-related diseases.
Synthetic Organic Chemistry
Synthesis Techniques
The synthesis of methyl 6-amino-5-cyano derivatives often employs microwave-assisted techniques or ionic liquid technology. For example, a liquid-phase synthesis method utilizing functional ionic liquids has been developed to produce these compounds efficiently . This method not only enhances yield but also reduces environmental impact compared to traditional synthesis methods.
Organic Intermediates
Methyl 6-amino-5-cyano derivatives serve as valuable intermediates in organic synthesis. They can be utilized in the preparation of more complex molecules due to their versatile functional groups, facilitating further chemical transformations .
Material Science Applications
Corrosion Inhibition
Research indicates that certain derivatives of the pyran structure exhibit corrosion inhibition properties when applied to mild steel in acidic environments. Studies have shown that these compounds can significantly reduce corrosion rates, making them suitable for use in protective coatings and materials .
Case Studies
Q & A
Basic Research Questions
Q. What established synthetic routes are available for preparing this compound?
The compound can be synthesized via multi-component reactions (MCRs), leveraging protocols similar to those used for structurally related ethyl pyran carboxylates. For example, rapid four-component reactions in aqueous media have been optimized for analogous pyran derivatives, achieving high yields through sequential condensation of amines, aldehydes, and cyanoacetates . Additional steps may involve thioether formation via nucleophilic substitution at the pyridine sulfur site, as seen in heterocyclic sulfanyl-methyl derivatives .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/IR : Confirm functional groups (e.g., cyano, carboxylate) and substitution patterns.
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Phase annealing methods (e.g., SHELX-90) are recommended for resolving larger structures, with negative quartet relations aiding in phase determination . Crystallographic data for related pyran carboxylates (e.g., bond angles: ~110–130°, torsion angles: −165° to −172°) provide reference frameworks .
Q. How can researchers verify the purity and stability of this compound under storage conditions?
Use HPLC (≥98% purity criteria) and monitor degradation via accelerated stability studies (e.g., exposure to heat/humidity). Spectroscopic comparison with reference standards (e.g., CAS-registered analogs) is essential .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
Employ Design of Experiments (DoE) and flow chemistry techniques to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity). Flow reactors enhance reproducibility and heat transfer, as demonstrated in continuous-flow syntheses of diazo compounds . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield .
Q. What strategies resolve contradictions in spectral or crystallographic data across studies?
Cross-validate data with high-resolution techniques (e.g., SC-XRD for crystallography, 2D NMR for stereochemistry). For example, discrepancies in pyran ring puckering or substituent orientations can arise from polymorphic variations, necessitating comparative analysis with published analogs .
Q. How can computational modeling predict this compound’s reactivity or supramolecular interactions?
Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking in pyridinyl groups). Molecular docking studies, guided by structural data from heterocyclic analogs, predict binding affinities for biological targets .
Q. What in vitro assays are suitable for evaluating its biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based assays for real-time monitoring, as validated for oxazolo-pyridine derivatives with chlorophenyl substituents . Dose-response curves and IC₅₀ calculations quantify potency .
Q. How do substituent variations (e.g., pyridin-3-yl vs. pyridin-4-yl) impact physicochemical properties?
Comparative studies using Hammett plots or Hansch analysis correlate substituent electronic effects with solubility, logP, or melting points. For example, electron-withdrawing cyano groups reduce basicity, altering solubility in polar solvents .
Q. Methodological Notes
- Data Analysis : Use inferential statistics (e.g., t-tests, regression) to interpret experimental results, aligning with research chemistry curricula .
- Safety Protocols : Follow hazard guidelines for nitrile and sulfanyl-containing compounds, including fume hood use and PPE .
Eigenschaften
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-12-7-13(2)27-21(15(12)8-23)31-11-17-19(22(28)29-3)18(14-5-4-6-26-10-14)16(9-24)20(25)30-17/h4-7,10,18H,11,25H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYPODQGRYJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.